Cinnamyltriphenylphosphonium chloride is a white to off-white crystalline powder . It is used as a building block for synthesis and is involved in Wittig reactions . Its molecular formula is C6H5CH=CHCH2P(C6H5)3Cl .
While specific synthesis routes for Cinnamyltriphenylphosphonium chloride were not found in the search results, it is known that triphenylphosphine compounds are often used in organic synthesis .
The molecular weight of Cinnamyltriphenylphosphonium chloride is 416.92 . The molecular structure can be represented by the formula C6H5CH=CHCH2P(C6H5)3Cl . The InChI representation is InChI=1S/C27H24P.ClH/c1-5-14-24 (15-6-1)16-13-23-28 (25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+; .
Cinnamyltriphenylphosphonium chloride is a white to off-white crystalline powder . It is soluble in methanol . The molecular weight is 416.92 and the molecular formula is C6H5CH=CHCH2P(C6H5)3Cl .
Cinnamyltriphenylphosphonium chloride is classified as a quaternary phosphonium salt. It is synthesized from triphenylphosphine and cinnamyl bromide, making it a valuable building block in organic synthesis. This compound is recognized for its high purity (≥97.5%) and is typically encountered as a white to pale yellow solid . Its molecular formula is , with a molecular weight of approximately 414.91 g/mol .
The synthesis of cinnamyltriphenylphosphonium chloride involves the reaction of triphenylphosphine with cinnamyl bromide. The general procedure can be summarized as follows:
This method allows for the efficient formation of the desired product while minimizing side reactions.
Cinnamyltriphenylphosphonium chloride participates in several important chemical reactions:
The mechanism of action for cinnamyltriphenylphosphonium chloride primarily revolves around its ability to form stable intermediates in organic reactions. In the Wittig reaction, for example, it reacts with carbonyl compounds to yield alkenes through a series of steps involving the formation of an oxaphosphetane intermediate. This process highlights the importance of the phosphonium ion's stability and reactivity in facilitating carbon-carbon bond formation.
Additionally, its interaction with DNA suggests potential applications in medicinal chemistry, where it may influence cellular processes or serve as an antibacterial agent due to its ability to disrupt bacterial membranes .
Cinnamyltriphenylphosphonium chloride exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications while necessitating careful handling due to its hygroscopic nature.
Cinnamyltriphenylphosphonium chloride has diverse applications across several fields:
Cinnamyltriphenylphosphonium chloride is systematically named as triphenyl(3-phenylprop-2-en-1-yl)phosphanium chloride according to IUPAC conventions [6]. Its classification encompasses three key categories:
Table 1: Fundamental Chemical Identifiers
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1530-35-4 |
| Molecular Formula | C₂₇H₂₄ClP |
| Molecular Weight | 414.91 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C=CCP+(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
| InChI Key | NBGQQOBCTPJEFE-UHFFFAOYSA-M |
The molecule exhibits a tetrahedral geometry at the central phosphorus atom, bonded to three phenyl rings and one cinnamyl group. Key structural features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d₆, δ ppm) assignments:
Infrared (IR) Spectroscopy
Key vibrational modes (cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption maxima at:
Table 2: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | 5.20–5.50 ppm (d) | Allylic –CH₂–P⁺ |
| 6.30–6.70 ppm (dd) | Vinylic protons | |
| 7.40–7.90 ppm (m) | Aromatic protons | |
| IR | 1630 cm⁻¹ | C=C stretch (conjugated) |
| 1430 cm⁻¹ | P⁺–C deformation | |
| UV-Vis | 260 nm, 295 nm | π→π* and n→π* transitions |
While single-crystal X-ray diffraction data for cinnamyltriphenylphosphonium chloride is limited in the search results, its solid-state properties can be inferred:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: